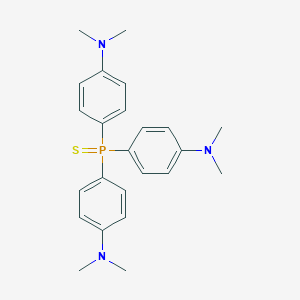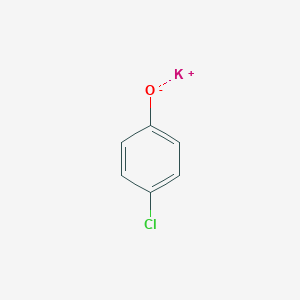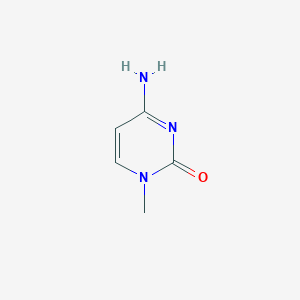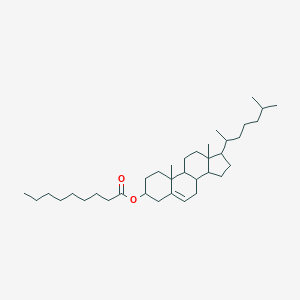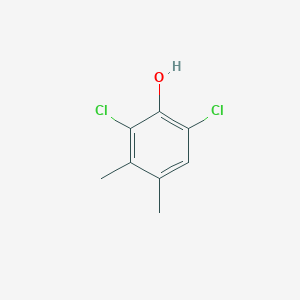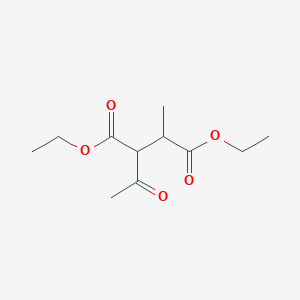
Diethyl 2-acetyl-3-methylbutanedioate
Übersicht
Beschreibung
Diethyl 2-acetyl-3-methylbutanedioate, also known as ethyl acetylacetate, is a widely used organic compound in the field of chemistry. It is a colorless liquid with a fruity odor and is commonly used as a solvent and reagent in organic synthesis. Ethyl acetylacetate has a unique molecular structure that makes it a valuable compound in various chemical applications.
Wirkmechanismus
The mechanism of action of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carbonyl group in its molecular structure. It is also known to undergo condensation reactions with aldehydes and ketones to form β-diketones.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate. However, it is considered to be a non-toxic and non-irritant compound. It has been reported to exhibit antioxidant and anti-inflammatory properties in vitro studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds. It is also a relatively inexpensive reagent that is readily available. However, one of the limitations of using Diethyl 2-acetyl-3-methylbutanedioate acetylacetate is its low boiling point, which can make it difficult to handle in some experiments.
Zukünftige Richtungen
There are several future directions for the research and application of diDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate. One of the areas of research is the development of new synthetic methods for the preparation of Diethyl 2-acetyl-3-methylbutanedioate acetylacetate. Another area of research is the exploration of its potential as a drug candidate due to its reported antioxidant and anti-inflammatory properties. Additionally, there is a need for further studies on the biochemical and physiological effects of Diethyl 2-acetyl-3-methylbutanedioate acetylacetate to fully understand its potential applications.
Wissenschaftliche Forschungsanwendungen
DiDiethyl 2-acetyl-3-methylbutanedioate 2-acetyl-3-mDiethyl 2-acetyl-3-methylbutanedioatebutanedioate is a versatile compound that finds application in various scientific research fields. It is used as a starting material for the synthesis of various organic compounds such as heterocycles, pharmaceuticals, and agrochemicals. Ethyl acetylacetate is also used as a reagent in analytical chemistry for the determination of metal ions and as a solvent in chromatography. In addition, it finds application in the flavor and fragrance industry as a flavoring agent.
Eigenschaften
CAS-Nummer |
1113-77-5 |
|---|---|
Produktname |
Diethyl 2-acetyl-3-methylbutanedioate |
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
diethyl 2-acetyl-3-methylbutanedioate |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)7(3)9(8(4)12)11(14)16-6-2/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
OENLGWSJMMRFNN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)C(C(=O)C)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(C)C(C(=O)C)C(=O)OCC |
Synonyme |
3-Acetyl-2-methylbutanedioic acid diethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




